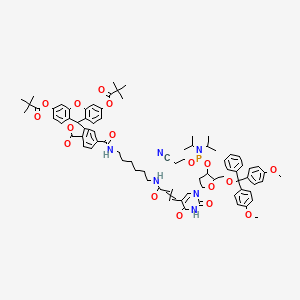
3-Hydroxy-2-octylpentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-octylpentanedioic acid is an organic compound with the molecular formula C13H24O5. It is a carbonyl compound and is known for its presence in various biological systems .
Métodos De Preparación
The preparation of 3-Hydroxy-2-octylpentanedioic acid involves synthetic routes that typically include the use of organic solvents and catalysts. One common method involves the reaction of octyl derivatives with pentanedioic acid under controlled conditions . Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Hydroxy-2-octylpentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-Hydroxy-2-octylpentanedioic acid has several scientific research applications. It is used in studies related to metabolic pathways and enzyme functions . In biology, it is studied for its role in cellular processes and its potential as a biomarker for certain diseases . In medicine, it is explored for its therapeutic potential in treating metabolic disorders . Additionally, the compound is used in industrial research for developing new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-octylpentanedioic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, leading to the formation of intermediate compounds that play a role in various biochemical processes . The molecular targets and pathways involved include those related to energy metabolism and cellular signaling .
Comparación Con Compuestos Similares
3-Hydroxy-2-octylpentanedioic acid can be compared with other similar compounds such as 3-Hydroxy-2-methylpentanedioic acid and 3-Hydroxy-2-ethylpentanedioic acid . These compounds share similar structural features but differ in their side chains, which can affect their chemical properties and biological activities . The uniqueness of this compound lies in its specific side chain, which influences its interactions with enzymes and its role in metabolic pathways .
Propiedades
Fórmula molecular |
C13H24O5 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
3-hydroxy-2-octylpentanedioic acid |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-8-10(13(17)18)11(14)9-12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
ROYIOVVKJBERGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CC(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)
![7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B14090482.png)


![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)

![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)

![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14090560.png)
![1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)

